molecular formula C8H7IO2 B155296 4-Iodophenylacetic acid CAS No. 1798-06-7

4-Iodophenylacetic acid

Cat. No.: B155296
CAS No.: 1798-06-7
M. Wt: 262.04 g/mol
InChI Key: FJSHTWVDFAUNCO-UHFFFAOYSA-N
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Description

4-Iodophenylacetic acid (4-IPA) is an organic compound with the molecular formula C8H7IO2. It is an important intermediate in the synthesis of various drugs, such as ibuprofen, and has been used in a variety of scientific research applications. This compound is a derivative of phenylacetic acid, which is formed by the reaction of iodine with phenylacetic acid. 4-IPA has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.

Scientific Research Applications

Radiopharmaceutical Research

4-Iodophenylacetic acid has been explored in radiopharmaceutical research. A study demonstrated the synthesis of I-131 labelled this compound, highlighting its potential as a radiopharmaceutical equivalent with potent anti-proliferative and anti-differentiating effects in haematological malignancies and solid tumors at non-toxic concentrations (Szűcs et al., 2011). Another related study investigated the biodistribution and pharmacokinetics of I-131 labelled this compound, suggesting its suitability for further exploration as a radiopharmaceutical (Zeevaart et al., 2012).

Protein Structure Research

This compound is also relevant in protein structure determination. A study utilized its derivative, p-iodo-L-phenylalanine (iodoPhe), for site-specific incorporation into proteins. This facilitates single-wavelength anomalous dispersion experiments, which are crucial in protein structure analysis (Xie et al., 2004).

Enzymatic Research

In the field of enzymatic research, this compound and its derivatives have been studied for their interactions with various enzymes. For example, 4-hydroxyphenylacetic acid, a derivative, was examined for its role in the enzymatic pathways related to microbial degradation of aromatic amines (Raju et al., 1988).

Biomedical Research

In the biomedical field, there have been studies on derivatives of this compound for potential therapeutic applications. For instance, 4-aminophenylacetic acid, a peptide mimic, was investigated for its interaction with the proton-coupled oligopeptide transporter, which has implications in drug delivery and absorption (Temple et al., 1998).

Pharmacological Research

This compound and its derivatives have also been explored in pharmacological research. A novel iodinated resiniferatoxin derivative, synthesized from 4-acetoxy-3-methoxyphenylacetic acid, was found to be an agonist at the human vanilloid VR1 receptor, suggesting potential in pain management and neuropharmacology (McDonnell et al., 2002).

Safety and Hazards

4-Iodophenylacetic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment .

Relevant Papers A paper titled “Bioactive Platinum(IV) Complexes Incorporating Halogenated Phenylacetates” discusses the synthesis and characterization of a new series of cytotoxic platinum (IV) complexes incorporating halogenated phenylacetic acid derivatives . The complexes were assessed on a panel of cell lines, and the results confirmed their superior biological activity .

Properties

IUPAC Name

2-(4-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSHTWVDFAUNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170864
Record name 4-Iodophenylacetic acid
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-06-7
Record name 4-Iodophenylacetic acid
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Record name 4-Iodophenylacetic acid
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Record name 1798-06-7
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Record name 4-Iodophenylacetic acid
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Record name Benzeneacetic acid, 4-iodo
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Record name 4-Iodophenylacetic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of 4-iodophenylacetic acid and its potential in cancer treatment?

A: While the precise mechanism of action of this compound remains under investigation, its parent compound, phenylacetate, has demonstrated anti-proliferative and anti-differentiating effects in various cancer cell lines [, ]. This suggests that this compound might function similarly, interfering with cancer cell growth and division.

Q2: How effective is radiolabeled this compound in targeting tumors in vivo?

A: In a study using a mouse model of esophageal cancer, 4-[131I]-iodophenylacetic acid demonstrated a tumor uptake of 4 + 0.4 % ID/g with a tumor-to-background ratio of 2, five hours post-injection []. While these results suggest potential for tumor targeting, further research is necessary to assess uptake at later time points and determine optimal treatment windows.

Q3: Has this compound been incorporated into other promising anticancer compounds?

A: Yes, this compound has been successfully incorporated as a ligand in platinum(IV) complexes, resulting in novel cytotoxic agents []. Notably, complexes containing this compound exhibited potent anticancer activity against a panel of cancer cell lines, highlighting its potential as a building block for developing more effective chemotherapeutic agents.

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